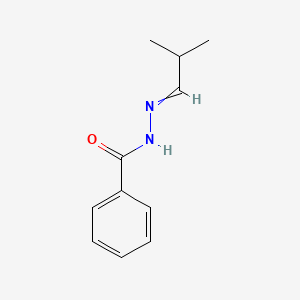

Benzoic acid, (2-methylpropylidene)hydrazide

Descripción

Propiedades

IUPAC Name |

N-(2-methylpropylideneamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(2)8-12-13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSKOELQNRHIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=NNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63494-84-8 | |

| Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63494-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063494848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(2-methylpropylidene)hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (isobutylidene)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, (2-methylpropylidene)hydrazide typically involves the reaction of benzoic acid hydrazide with an appropriate aldehyde or ketone. One common method is the condensation reaction between benzoic acid hydrazide and 2-methylpropanal in the presence of an acid catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazides.

Aplicaciones Científicas De Investigación

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

Benzoic acid, (2-methylpropylidene)hydrazide can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). This method involves a reverse phase HPLC technique where the mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid. The use of smaller particle columns allows for rapid analysis and purification of this compound, making it suitable for pharmacokinetic studies and the isolation of impurities in preparative separations .

Pharmacological Applications

Antimycobacterial Activity

Research has indicated that compounds related to benzoic acid hydrazide exhibit significant antimycobacterial activity. For instance, derivatives synthesized from benzoic acid hydrazide have been tested against Mycobacterium tuberculosis, showing promising results. Specific derivatives demonstrated inhibitory concentrations (IC90) as low as 2.68 µg/mL, indicating their potential as therapeutic agents against tuberculosis .

Synthesis of Derivatives

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of:

- Azelastine : An antihistamine used for allergic rhinitis.

- Benmoxin : A compound with potential pharmaceutical applications.

- Zorubicin : An anthracycline antibiotic used in cancer therapy.

These derivatives highlight the versatility of benzoic acid hydrazide as a building block in drug development .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of benzoic acid derivatives have revealed insights into their biological activities. For example, modifications to the hydrazide structure can enhance its inhibitory effects on specific enzymes such as laccase from Trametes versicolor. This enzyme inhibition could play a role in controlling plant pathogens . The findings from these studies are crucial for designing more effective derivatives with targeted biological activities.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of benzoic acid, (2-methylpropylidene)hydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in microbial and cancer cell metabolism.

Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Benzoic acid hydrazide derivatives vary widely based on substituents attached to the hydrazide group. Key structural analogs include:

- 4-Aminobenzoic Acid Hydrazide (4-ABAH): Contains a hydrophilic para-amino group, enhancing its binding to myeloperoxidase (MPO) .

- Amino Acid-Conjugated Hydrazides: Derivatives like N-Boc-amino acid-(N'-benzoyl)hydrazides (e.g., valine, leucine) exhibit enhanced antimicrobial activity due to metal-complex formation (Cu, Cd) .

- Halogenated Derivatives : Para-chloro or fluoro substituents increase hydrophobicity, reducing MPO inhibition efficacy .

- Benzylidene Hydrazides : Aromatic substituents (e.g., naphthalenyloxy) improve antifungal activity by altering electronic environments .

The 2-methylpropylidene group in the target compound introduces steric bulk and moderate hydrophobicity, which may influence binding kinetics differently compared to planar aromatic or hydrophilic substituents.

Antimicrobial and Antifungal Activity

- Amino Acid Derivatives: Cu complexes of amino acid-conjugated hydrazides (e.g., compounds 5a-5e) showed activity comparable to ampicillin against S. aureus and E. coli (MIC values: 8–32 µg/mL) .

- 4-Hydroxybenzoic Acid Hydrazides : Derivatives with salicylic aldehyde substituents demonstrated superior antifungal activity (e.g., 80% inhibition of Candida spp. at 50 µg/mL) compared to fenhexamid .

Enzyme Inhibition (Myeloperoxidase, MPO)

- 4-ABAH and 2-ABAH : Act as slow-tight binding MPO inhibitors (IC50: 0.5–2 µM) via heme ejection after ester bond cleavage. Hydrophilic substituents (e.g., -NH2) enhance inhibition .

- Hydrophobic Derivatives : Para-chloro analogs (log P ≈ 2.5) showed reduced inhibition (IC50 > 10 µM) due to poor binding .

- Target Compound : The 2-methylpropylidene group (log P estimated: 2.8) may follow trends of hydrophobic derivatives, suggesting moderate MPO inhibition unless modified for improved solubility .

Mechanistic Insights

- MPO Inhibition : Benzoic acid hydrazides with hydrophilic substituents (e.g., -NH2) disrupt MPO’s heme-ester bonds, releasing the catalytic heme moiety. Hydrophobic groups like 2-methylpropylidene may impede this interaction .

- Antimicrobial Action : Metal complexes (Cu, Cd) of hydrazides generate reactive oxygen species (ROS), enhancing microbial membrane disruption. Bulkier substituents may sterically hinder metal coordination .

Data Table: Key Properties of Selected Benzoic Acid Hydrazides

*Log P values estimated using Hansch’s hydrophobicity constants .

Actividad Biológica

Introduction

Benzoic acid, (2-methylpropylidene)hydrazide, also known as a hydrazone derivative, is a compound of interest due to its diverse biological activities. Hydrazones are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the condensation reaction between benzoic acid and 2-methylpropylidene hydrazine, leading to the formation of the hydrazone linkage.

Antimicrobial Activity

Hydrazones have been extensively studied for their antimicrobial properties. Research indicates that benzoic acid derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that various hydrazone derivatives possess minimum inhibitory concentration (MIC) values that reflect their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Benzoic Acid Hydrazone | 32 | E. coli |

| Benzoic Acid Hydrazone | 16 | S. aureus |

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives. For example, metal complexes of hydrazones have demonstrated enhanced cytotoxicity against cancer cell lines such as HEPG2 and HCT-116. The mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HEPG2 | 3-5 | Cu(II) Complex of Hydrazone |

| HCT-116 | 3-5 | Cu(II) Complex of Hydrazone |

Anti-inflammatory Effects

Hydrazones like benzoic acid derivatives have shown promising anti-inflammatory activity. In vitro assays indicate that these compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases .

Other Biological Activities

Beyond antimicrobial and anticancer properties, hydrazones have been reported to possess a variety of other biological activities including:

Study on Antimicrobial Activity

In a study evaluating the antibacterial efficacy of synthesized hydrazones derived from benzocaine, researchers found that certain derivatives exhibited significant antibacterial activity against multiple strains . The study utilized a micro-well dilution method to determine MIC values across various bacterial cultures.

Antitumor Potential Investigation

A detailed investigation into the antitumor potential of hydrazone metal complexes revealed that these compounds could suppress tumor growth significantly compared to their free ligand counterparts. The study emphasized the role of ROS in mediating apoptosis through upregulation of pro-apoptotic proteins .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare benzoic acid hydrazide derivatives, and how can substituents influence reaction yields?

- Answer : Benzoic acid hydrazides are typically synthesized via condensation reactions between substituted benzoyl chlorides and hydrazine derivatives. Substituents on the aromatic ring (e.g., nitro, amino, or halogen groups) can alter reactivity and steric hindrance, affecting yields. For example, nitro groups at the para position (as in N'-[(4-nitrophenyl)methylene]benzohydrazide) may reduce reaction efficiency due to electron-withdrawing effects . Purification often involves recrystallization from methanol, with yields averaging 50–70% depending on substituents .

Q. How can spectroscopic methods (e.g., IR, HR-MS) confirm the structure of benzoic acid hydrazide derivatives?

- Answer :

- IR spectroscopy : Key peaks include N-H stretches (~3267 cm⁻¹ for hydrazide NH), C=O stretches (~1635 cm⁻¹ for the carbonyl), and aromatic C=C vibrations (~1493 cm⁻¹) .

- HR-MS : Molecular ion peaks (e.g., m/z 267.1026 for a methylthio-substituted derivative) confirm molecular weight, while fragmentation patterns validate substituent positions .

Q. What are standard protocols for evaluating the antimicrobial activity of benzoic acid hydrazide analogs?

- Answer : Antimicrobial screening typically involves broth microdilution assays against bacterial (e.g., E. coli, S. aureus) and fungal strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution, with nitro or halogen substituents often enhancing activity due to increased electrophilicity . Controls include known antibiotics (e.g., ampicillin) and solvent blanks .

Advanced Research Questions

Q. What mechanistic insights explain the inhibition of myeloperoxidase (MPO) by benzoic acid hydrazide analogs?

- Answer : Benzoic acid hydrazides (e.g., 4-ABAH) inhibit MPO via a two-step process: (1) initial reversible binding to the enzyme’s active site, followed by (2) irreversible heme ejection via cleavage of ester bonds between the heme pyrrole ring and Glu242. This mechanism was confirmed using transient kinetic studies with ADHP fluorogenic substrate and heme-release assays . Inhibition does not require iron release, distinguishing it from metal-chelating inhibitors .

Q. How can computational modeling optimize the design of benzoic acid hydrazides for enhanced polymer nucleation?

- Answer : Molecular dynamics simulations can predict interactions between hydrazide derivatives (e.g., decamethylenedicarboxylic dibenzoylhydrazide) and polymer chains like poly(L-lactic acid). Key factors include alkyl chain length (optimal: 10 methylenes) and aromatic stacking, which enhance crystallization temperatures by >10°C. Differential scanning calorimetry (DSC) validates nucleation efficiency by measuring enthalpy changes (ΔH) during polymer crystallization .

Q. What analytical challenges arise when quantifying benzoic acid hydrazides in complex matrices, and how can they be resolved?

- Answer : Co-elution with excipients (e.g., methylparaben) in pharmaceutical formulations complicates quantification. Solutions include:

- HPLC-DAD : Using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate hydrazides from interferents.

- GC-MS : Derivatization with BSTFA to improve volatility, though sample preparation must avoid hydrazide degradation .

Q. How do substituent electronic effects modulate the biological activity of benzoic acid hydrazides?

- Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial and MPO-inhibitory activity by increasing electrophilicity and binding affinity. For example, 4-nitro-substituted derivatives show lower MICs (≤8 µg/mL) against S. aureus compared to methyl-substituted analogs. Hammett σ constants correlate with activity trends, guiding rational design .

Methodological Considerations

Q. What kinetic models are appropriate for studying multi-step inhibition of enzymes by hydrazide derivatives?

- Answer : Slow-tight binding inhibition models (e.g., Morrison’s equation) are used for two-step inhibitors like 4-ABAH. Data from progress curve analyses (using ADHP fluorescence) are fitted to determine kₒₙ (association rate) and Kᵢ (inhibition constant). Transient kinetics with stopped-flow instruments resolve rapid initial binding steps .

Q. How can structure-activity relationship (SAR) studies guide the optimization of hydrazide-based nucleating agents?

- Answer : SAR involves synthesizing analogs with varied substituents (e.g., tert-butyl, amino) and alkyl spacers. Crystallization efficiency is assessed via DSC (Tc, ΔH) and polarized light microscopy. A 10-methylene spacer in dibenzoylhydrazide maximizes nucleation by balancing flexibility and aromatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.